molecular formula C9H17ClN2O4 B2463223 (2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride CAS No. 2490322-79-5

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride

Cat. No.: B2463223
CAS No.: 2490322-79-5
M. Wt: 252.7
InChI Key: KYWZIDBJAJTCEY-MKXDVQRUSA-N
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Description

(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O4 and its molecular weight is 252.7. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, including similar compounds, have shown significant antimicrobial and antifungal activities. These compounds exhibit good activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

  • Synthesis of Amino Acids : The compound has been used in the synthesis of unique amino acids like (2S,5R)-5-hydroxylysine, which is essential to collagen and collagen-like proteins. The synthesis involves asymmetric hydroxylation and has applications in creating collagen cross-links (Marin et al., 2002).

  • Synthesis of N-acyl-2-pyrrolidinones : The compound is involved in the synthesis of N-acyl-2-pyrrolidinones, which has implications in pharmaceutical chemistry and the creation of bioactive molecules (Rekatas et al., 1996).

  • Development of Medicinal Chemistry : It has been utilized in the discovery and development of nonpeptidic αvβ6 integrin inhibitors, specifically for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Stereochemistry Research : The compound has been used to understand stereochemistry, such as in the preparation of optically active amino acids and studying their structural properties (Shiraiwa et al., 2006).

  • Synthesis of Bioactive Molecules : It has been involved in the synthesis of coordination compounds with potential antimicrobial and cytotoxic activities, highlighting its role in the development of new medicinal molecules (Aiyelabola et al., 2017).

  • Neuraminidase Inhibitors : The compound has been part of the design and synthesis of influenza neuraminidase inhibitors, contributing to antiviral research (Wang et al., 2001).

Mechanism of Action

Target of Action

The primary targets of EN300-26959933 are currently unknown. The compound is a derivative of 3-amino-2-hydroxybutanoic acids , which have been linked to a wide range of biological activities, including antibiotic, antifungal, and antitumor agents, as well as protease inhibition . .

Biochemical Pathways

The biochemical pathways affected by EN300-26959933 are currently unknown. Given the broad biological activities of 3-amino-2-hydroxybutanoic acids , it is possible that EN300-26959933 could affect multiple pathways.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6;/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15);1H/t5-,6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZIDBJAJTCEY-MKXDVQRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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